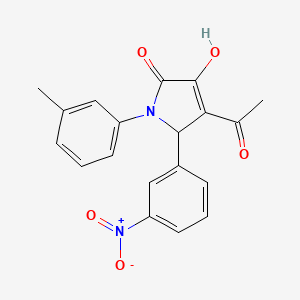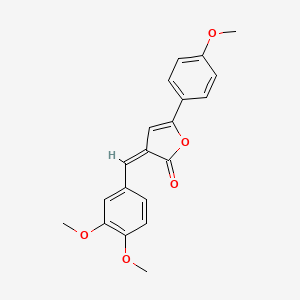![molecular formula C18H15BrClNO2 B4971738 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline, also known as BCQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of quinoline derivatives and has been studied extensively for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and replication in microorganisms. This compound has been found to target the bacterial gyrase enzyme, which is essential for DNA replication, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of cell membrane integrity, and the induction of apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. However, its limited solubility in water and low bioavailability may pose challenges in its use as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline. One potential area of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline involves the reaction of 2-bromo-4-chlorophenol and 3-chloropropylamine with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c19-15-12-14(20)7-8-16(15)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNBWCCWUEHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
